2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core linked via an ethenyl bridge to a 7-fluoroquinoline-4-carboxylic acid moiety. The pyrazolo[3,4-b]pyridine group is substituted with a chlorine atom at position 6 and an isopropyl group at position 1, while the quinoline ring incorporates a fluorine atom at position 7 and a carboxylic acid at position 2.
Properties
IUPAC Name |
2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-11(2)27-20-13(10-24-27)7-12(19(22)26-20)3-5-15-9-17(21(28)29)16-6-4-14(23)8-18(16)25-15/h3-11H,1-2H3,(H,28,29)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDNXXIEXBKNQN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce different analogs.
Substitution: : The chlorine and fluorine atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Chloro- and fluoro-substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in targeting specific diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a systematic comparison:
Core Heterocycle Modifications
- Pyrazolo[3,4-b]pyridine Derivatives: Example 329 from EP 4 374 877 A2 (2024) features a pyrrolo[1,2-b]pyridazine core instead of pyrazolo[3,4-b]pyridine but retains halogen (chlorine) and trifluoromethyl substituents .
- Quinoline-Based Analogues: Compounds in (PF 43(1), 2017) include thiazolidine-carboxylic acid derivatives but lack the pyrazolo-pyridine linkage. Their bioactivity is attributed to the carboxylic acid group’s metal-chelating properties, a feature shared with the target compound’s quinoline-4-carboxylic acid moiety .
Substituent Effects
- Halogenation Patterns: The 6-chloro substituent on the pyrazolo[3,4-b]pyridine ring is critical for steric and electronic modulation. Similar chlorinated pyridines in EP 4 374 877 A2 (e.g., dichloro-hydroxyphenyl derivatives) exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions . Comparison: The target compound’s 7-fluoro group on the quinoline ring may improve membrane permeability relative to non-fluorinated analogs, as seen in fluoroquinolone antibiotics.
- This contrasts with trifluoromethyl-substituted pyridines in EP 4 374 877 A2, where electron-withdrawing groups enhance electrophilic reactivity .
Physicochemical Properties
A hypothetical comparison table based on structural analogs:
Research Findings and Limitations
- NMR Profiling: highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural variations . For the target compound, the fluoroquinoline-carboxylic acid moiety would likely cause distinct shifts in these regions compared to non-fluorinated analogs.
- Lumping Strategy Relevance : As per , compounds with similar cores (e.g., pyrazolo-pyridine vs. pyrrolo-pyridazine) may be grouped for studying shared reactivity or degradation pathways .
- Predictive Tools : Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" due to its complexity, necessitating further validation to exclude promiscuous binding .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Synthesis challenges include regioselective coupling of the pyrazolo-pyridine and quinoline moieties, stereochemical control of the ethenyl linker, and stability of intermediates under acidic/basic conditions. Optimization strategies involve:
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) for ethenyl bond formation, as described in similar quinoline derivatives .
- Temperature Control : Reflux conditions (e.g., in acetonitrile or ethanol) for 2–3 hours to ensure complete cyclization while minimizing side reactions .
- Purification : Recrystallization from ethyl acetate or toluene to isolate high-purity crystals, as demonstrated for structurally related compounds (yield: 63–97%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H NMR and HRMS : Essential for verifying substituent positions and molecular weight. For example, 1H NMR can confirm the (E)-configuration of the ethenyl group via coupling constants (J ≈ 16 Hz for trans isomers) .
- HPLC-PDA : Detects impurities at levels <0.1%, especially regioisomers from pyrazolo-pyridine synthesis .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Density Functional Theory (DFT) : Predicts electron distribution in the quinoline-carboxylic acid moiety, identifying sites for electrophilic substitution (e.g., fluorine at C7 enhances metabolic stability) .
- Molecular Docking : Models interactions with target proteins (e.g., kinase ATP-binding pockets), highlighting the role of the 6-chloro substituent in hydrophobic binding .
- ADMET Prediction : Tools like SwissADME assess logP (target ~3.5) and aqueous solubility, critical for optimizing bioavailability .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- pH-Dependent Studies : Solubility varies significantly with ionization of the carboxylic acid group (pKa ~4.2). Use buffered solutions (pH 1–7) to map solubility profiles .
- Co-Solvent Systems : Ethanol/water mixtures (e.g., 30% v/v) improve solubility by disrupting crystalline lattice energy, as observed in similar fluoroquinolines .
- Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies metastable crystalline forms with higher solubility (e.g., amorphous vs. monoclinic) .
Q. How can mechanistic studies clarify unexpected byproducts during synthesis?
- Isolation and Characterization : Byproducts from incomplete coupling (e.g., dehalogenated intermediates) are isolated via flash chromatography and analyzed via LC-MS .
- Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress, revealing side reactions (e.g., ester hydrolysis under basic conditions) .
- Isotopic Labeling : Use of D2O in NMR studies confirms proton exchange in acidic environments, explaining degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
